

A Technical Guide to the Chemical Properties and Stability of Hydroxyurea in Solution

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Compound of Interest

Compound Name: **Hydroxyurea**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties and solution stability of **hydroxyurea**. It is intended to serve as a critical resource for professionals engaged in research, formulation development, and analytical testing of this important therapeutic agent. The guide details the physicochemical characteristics of **hydroxyurea**, explores its degradation pathways under various conditions, and outlines established experimental protocols for its stability assessment.

Chemical and Physical Properties of Hydroxyurea

Hydroxyurea (also known as hydroxycarbamide) is a simple, non-alkylating antimetabolite and a hydroxyl-substituted urea.^[1] First synthesized in 1869, its biological activity was recognized in 1928, and it is now a crucial medication for treating myeloproliferative neoplasms, sickle cell disease, and certain cancers.^{[1][2]} Its therapeutic effects are primarily derived from its ability to inhibit the enzyme ribonucleotide reductase, thereby impeding DNA synthesis.^{[1][3][4]}

The fundamental physicochemical properties of **hydroxyurea** are summarized in the table below.

Table 1: Physicochemical Properties of **Hydroxyurea**

Property	Value	Reference(s)
IUPAC Name	Hydroxyurea	[1][5]
Synonyms	Hydroxycarbamide, N-Hydroxyurea	[1][5]
Chemical Formula	CH ₄ N ₂ O ₂	[2][5]
Molecular Weight	76.055 g/mol	[5][6]
Appearance	White to off-white crystalline solid, odorless	[5][6]
Melting Point	133-136 °C or 141 °C (decomposes)	[1][7]
pKa	10.14 (strongest acidic)	[2][6]
Solubility		
Water	Very soluble (>100 mg/mL at 21°C; ~10 mg/mL)	[5][8]
Hot Alcohol	Freely soluble	[5]
Ethanol	Practically insoluble	[6]
DMSO / Dimethylformamide	~1 mg/mL	[8]
LogP	-1.8	[6]

Stability of Hydroxyurea in Solution

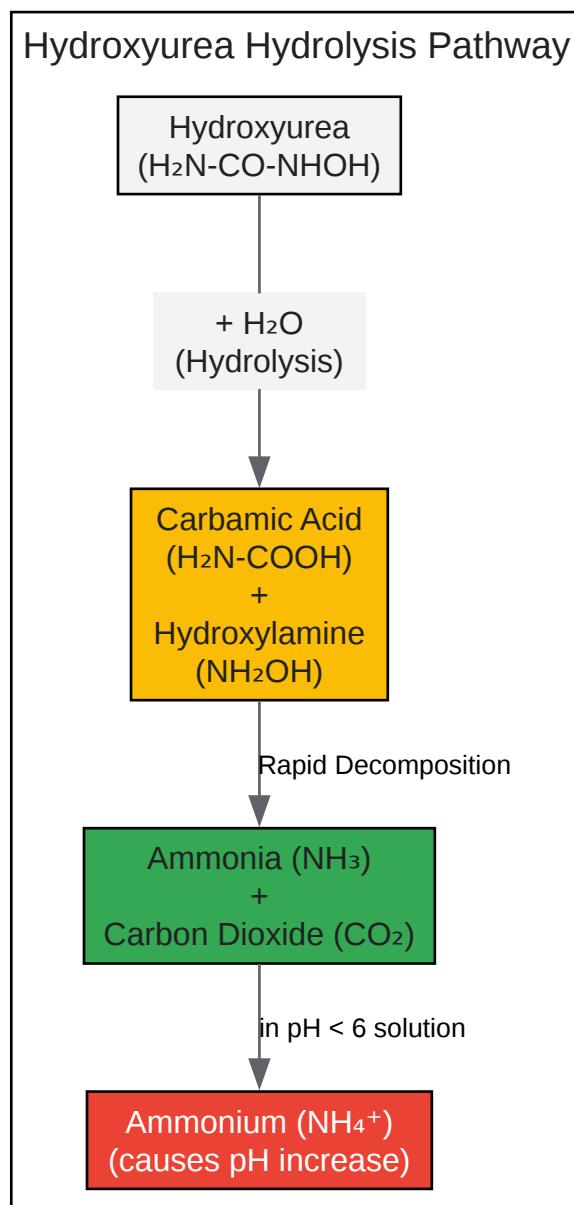
Hydroxyurea is known for its limited stability in aqueous solutions, a critical consideration for the development of liquid formulations and for in vitro experimental design.[9] Its degradation is influenced by several factors, including pH, temperature, and the presence of oxidizing agents.

Degradation Pathways

The primary degradation route for hydroxyurea in aqueous solution is hydrolysis. This reaction proceeds through the formation of carbamic acid and hydroxylamine. Carbamic acid is unstable and rapidly decomposes into ammonia and carbon dioxide.[10] The resulting ammonia (pKa

9.25) is protonated to the ammonium ion in solutions with a pH below 6, leading to a gradual increase in the solution's pH over time.[10]

Under conditions of heat or in the presence of biological oxidants, **hydroxyurea** can also degrade to form nitric oxide (NO), a key component of its therapeutic effect in sickle cell disease, as well as other byproducts like hydrogen cyanide and N-hydroxyurethane.[9][11]



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Caption: Primary hydrolysis degradation pathway of **hydroxyurea** in aqueous solution.

Factors Affecting Stability

- pH: **Hydroxyurea**'s degradation can lead to an increase in the pH of unbuffered solutions over time. In one study, the pH of a 100 mg/mL oral liquid formulation increased by up to 1.6 units after 90 days of storage at room temperature.[10] Despite this change, the solutions remained slightly acidic (pH 5.55 to 5.95).[10]
- Temperature: Elevated temperatures accelerate the degradation of **hydroxyurea**.[9] For compounded oral solutions, refrigeration at 2-8°C is often recommended to prolong stability, while capsules and tablets are typically stored at controlled room temperature (20-25°C).[12] Aqueous stock solutions for laboratory use are not recommended to be stored for more than one day unless refrigerated or frozen.[7][8]
- Light: While specific photostability studies are not extensively detailed in the provided results, standard practice for compounded **hydroxyurea** liquids involves storage in amber plastic or glass bottles, indicating a need to protect the drug from light.[10][13]
- Oxidizing Agents: **Hydroxyurea** is susceptible to oxidation. Biological oxidants, including iron and copper-containing proteins, can convert **hydroxyurea** into nitric oxide (NO) and nitroxyl (HNO).[11] This reactivity is fundamental to some of its biological effects but also contributes to its chemical instability.[11]

Summary of Solution Stability

The stability of extemporaneously compounded **hydroxyurea** oral liquids has been evaluated under various conditions. These studies provide crucial beyond-use-date (BUD) information for clinical and research settings.

Table 2: Reported Stability of Compounded **Hydroxyurea** Oral Liquids

Concentration	Vehicle	Storage Container	Storage Condition	Stability Duration	Remaining Concentration	Reference(s)
100 mg/mL	Ora-Blend	Amber Plastic Bottles	Room Temp (25°C / 60% RH)	90 days	≥ 93.9%	[10]
100 mg/mL	Ora-Blend	Amber Plastic Syringes	Room Temp (25°C / 60% RH)	14 days	≥ 97.0%	[10]
Not Specified	Not Specified	Amber Plastic Bottles	Room Temp (25°C)	120 days	≥ 90%	[13]
Not Specified	Not Specified	Amber Plastic Bottles	Refrigerated (5°C)	120 days	≥ 90%	[13]

Experimental Protocols for Stability Assessment

A validated stability-indicating analytical method is essential to accurately quantify **hydroxyurea** and distinguish it from its degradation products. High-Performance Liquid Chromatography (HPLC) is the standard technique.

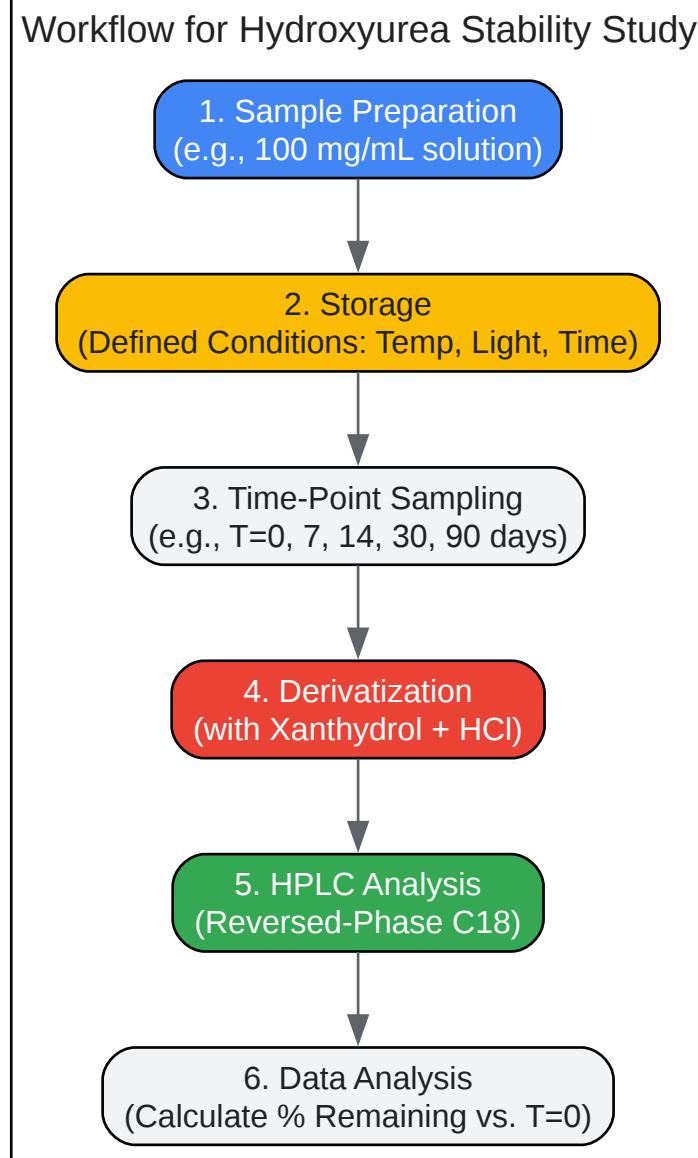
Stability-Indicating HPLC Method with Pre-Column Derivatization

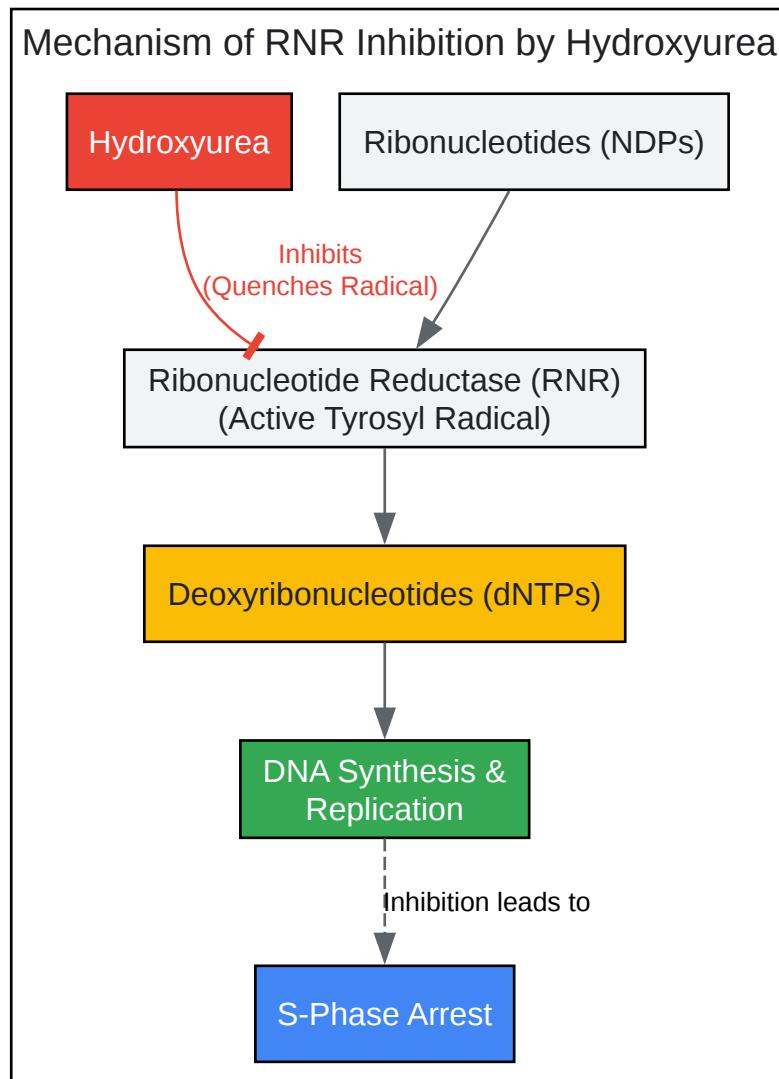
Due to its high polarity and small molecular size, **hydroxyurea** is poorly retained on conventional C18 reversed-phase HPLC columns.[10] To overcome this, a common and effective approach involves pre-column derivatization with xanthydrol, which renders the molecule more hydrophobic and allows for reliable separation and UV detection.[10][14]

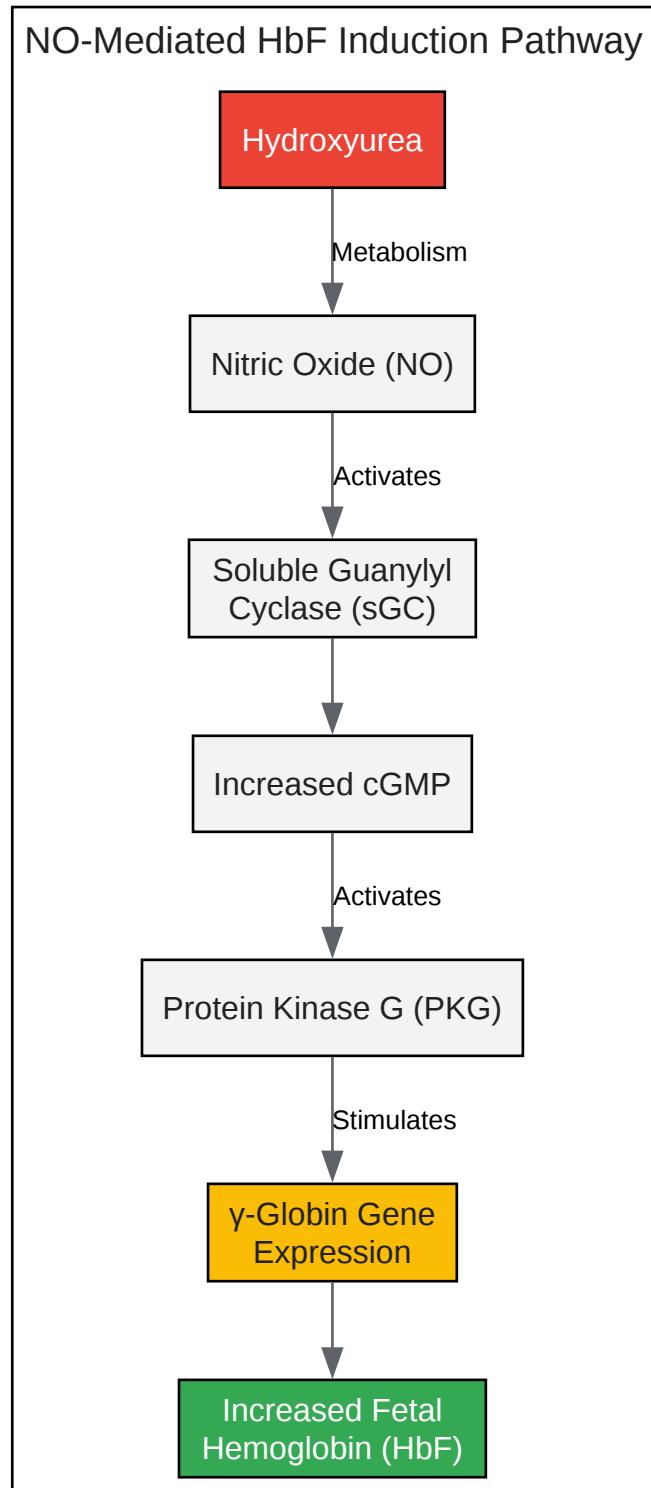
Detailed Methodology:

- Sample Preparation and Extraction:
 - Accurately weigh or pipette the **hydroxyurea** solution into a suitable centrifuge tube.
 - If working with a complex matrix (e.g., plasma), perform a protein precipitation step by adding a solvent like methanol and centrifuging to remove proteins.[14]
 - Dilute the sample to the desired concentration range using the mobile phase or an appropriate diluent.
- Derivatization Reaction:
 - To the prepared sample, add a solution of xanthydrol (e.g., 0.02 M in isopropyl alcohol). [10][14]
 - Acidify the mixture by adding hydrochloric acid (e.g., 1.5 M HCl) to catalyze the reaction. [10][14]
 - The reaction forms a stable xanthyl-**hydroxyurea** derivative that can be readily analyzed.
- Chromatographic Conditions (Example):
 - HPLC System: A standard HPLC system with a UV detector.
 - Column: A reversed-phase column (e.g., C18, 5 μ m, 4.6 x 150 mm).
 - Mobile Phase: An isocratic mixture of acetonitrile and water (e.g., 82:18 v/v).[15]
Alternative gradients may involve methanol and water.
 - Flow Rate: 1.0 mL/min.[15]
 - Detection Wavelength: 214 nm or 240 nm.[14][15]
 - Column Temperature: 35-45°C.[15]
- Forced Degradation Study:
 - To validate the method's specificity, a forced degradation study must be performed.

- Expose a solution of **hydroxyurea** to various stress conditions:
 - Acidic: 1N HCl at 70°C for 3 hours.[[10](#)]
 - Basic: 1N NaOH at 70°C for 3 hours.[[10](#)]
 - Oxidative: 30% H₂O₂ at 70°C for 3 hours.[[10](#)]
 - Thermal: Heat solution at 70°C for 3 hours.[[10](#)]
- Analyze the stressed samples using the HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the intact **hydroxyurea** peak, demonstrating specificity.







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